molecular formula C13H13ClN2O3 B11771564 Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate CAS No. 274253-24-6

Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11771564
CAS No.: 274253-24-6
M. Wt: 280.70 g/mol
InChI Key: XVEKMMNGTPKYKD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group, a hydroxy group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-chlorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

274253-24-6

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C13H13ClN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-7-5-4-6-9(10)14/h4-7,15H,3H2,1-2H3

InChI Key

XVEKMMNGTPKYKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=CC=C2Cl)C

Origin of Product

United States

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